3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Another method includes the use of green chemistry pathways, which involve microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Industrial Production Methods
Industrial production of biquinoxalylene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert biquinoxalylene into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of biquinoxalylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to biquinoxalylene include other quinoxaline derivatives such as quinoxaline itself, quinoline, and quinazoline. These compounds share a similar fused heterocyclic structure but differ in the specific arrangement of atoms and functional groups .
Uniqueness
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,10,13,20-tetrazapentacyclo[10.8.0.02,11.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4/c1-2-6-10-9(5-1)17-13-14(18-10)16-15(13)19-11-7-3-4-8-12(11)20-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPBNHXSRSYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)C4=NC5=CC=CC=C5N=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493046 | |
Record name | Cyclobuta[1,2-b:3,4-b']diquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37660-36-9 | |
Record name | Cyclobuta[1,2-b:3,4-b']diquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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